molecular formula C25H28N2O4 B11307778 6-ethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

6-ethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11307778
M. Wt: 420.5 g/mol
InChI Key: CFCVGBUKGGYVDN-UHFFFAOYSA-N
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Description

6-ethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound with a complex structure It belongs to the class of chromene derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction using a suitable halogenated precursor and morpholine.

    Attachment of the Substituted Phenyl Group: The substituted phenyl group can be attached through a Friedel-Crafts acylation reaction using a suitable acyl chloride and the chromene core.

    Final Coupling Reaction: The final coupling reaction involves the formation of the carboxamide linkage between the chromene core and the substituted phenyl group using a suitable coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Halogenated precursors, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug discovery and development.

    Medicine: The compound can be investigated for its potential therapeutic effects in treating various diseases and conditions.

    Industry: It may find applications in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of 6-ethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.

    Inhibition or Activation of Pathways: It may inhibit or activate specific biochemical pathways, leading to changes in cellular processes and functions.

    Interaction with DNA or RNA: The compound may interact with genetic material, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

6-ethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:

    Chromene Derivatives: Compounds with a chromene core, such as flavonoids and coumarins, which exhibit diverse biological activities.

    Morpholine Derivatives: Compounds containing a morpholine ring, such as morpholine-based drugs and agrochemicals.

    Substituted Phenyl Compounds: Compounds with substituted phenyl groups, such as various pharmaceuticals and industrial chemicals.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct properties and activities compared to other similar compounds.

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

6-ethyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H28N2O4/c1-3-18-6-9-23-20(14-18)22(28)15-24(31-23)25(29)26-16-21(27-10-12-30-13-11-27)19-7-4-17(2)5-8-19/h4-9,14-15,21H,3,10-13,16H2,1-2H3,(H,26,29)

InChI Key

CFCVGBUKGGYVDN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=C(C=C3)C)N4CCOCC4

Origin of Product

United States

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